Perfluoro-2-butyltetrahydrofuran
Overview
Description
Perfluoro-2-butyltetrahydrofuran (FTHF) is a clear glass-forming compound at 77 K, noted for its wide transparent range from 220 to 2600 nm. This unique characteristic makes it suitable for spectroscopic studies, especially in the generation and analysis of perfluoroaromatic cations through radiolytic methods, due to its high ionization potentials (Shoute & Mittal, 1989).
Synthesis Analysis
The synthesis of this compound and its derivatives involves multiple steps, starting from perfluorotetrahydrofuran-2-carboxylic acid. Through transformations, it yields perfluoro-2,3-dihydrofuran and perfluoro-2,5-dihydrofuran. Further treatment with SbF5 results in the formation of various highly fluorinated compounds, demonstrating the flexibility and complexity of its synthesis process (Filyakova et al., 2003).
Molecular Structure Analysis
This compound's molecular structure enables its application in the synthesis of highly fluorinated polymers. Its radical homopolymerization and copolymerization with fluoroolefins result in materials with significant thermal stability and unique physical properties, such as low refractive indices and high transparency, highlighting its structural utility in polymer science (Mikeš et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving this compound are diverse, including isomerization and ring-opening reactions that lead to various fluorinated compounds. These reactions underscore the reactivity of FTHF under different conditions, demonstrating its role in synthesizing fluorinated materials with specific chemical properties (Filyakova et al., 2003).
Physical Properties Analysis
FTHF forms a clear glass at 77 K, with a wide range of transparency, which is crucial for its application in spectroscopic studies. This physical characteristic, alongside its stability in various conditions, makes it an important compound for scientific research, especially in the study of perfluoroaromatic cations (Shoute & Mittal, 1989).
Chemical Properties Analysis
The versatility in the chemical reactions of this compound is a testament to its unique chemical properties. Its ability to undergo various transformations to produce a wide range of fluorinated compounds is significant for developing new materials and chemicals with specialized applications (Filyakova et al., 2003).
Scientific Research Applications
Matrix Isolation and Spectroscopic Studies : Perfluoro-2-butyltetrahydrofuran forms a clear glass at 77 K, suitable for radiolytic generation and spectroscopic studies of cations of perfluoroaromatic compounds (Shoute & Mittal, 1989).
Catalysis in Organic Reactions : Used as a solvent in the manganese(III) acetate dihydrate catalyzed aerobic epoxidation of unfunctionalized olefins, demonstrating good yields and regioselectivity (Ravikumar et al., 1998).
Gas Separation Properties : Plasma polymer films prepared from this compound show promise in gas separation due to good permselectivity, with potential applications in the development of selective membranes (Inagaki et al., 1989).
Emulsification Efficiency : The emulsification efficiency of this compound was studied, indicating potential applications in creating stable emulsions for various uses (Pasternacki-Surian et al., 1992).
Synthesis of Fluorinated Compounds : Useful in the synthesis of various fluorinated compounds and their derivatives, contributing to the development of novel materials (Filyakova et al., 2003).
Biomedical Applications : Studied for its cytotoxicity in the context of intraocular use, suggesting a potential role in ophthalmic procedures (Romano et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQJMIEZVMYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871632 | |
Record name | Perfluoro-2-butyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2-butyltetrahydrofuran | |
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URL | https://haz-map.com/Agents/21443 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
335-36-4, 40464-54-8 | |
Record name | Perfluoro-2-butyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluorocarbon 77 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040464548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2-butyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL8VN7XHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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